2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide
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Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide is an organic compound that features a brominated phenol ether structure with a tert-butyl group and an ethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The phenolic ether can be oxidized to form quinones or other oxidized products.
Reduction: The compound can be reduced to remove the bromine atom or to modify the amide group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide involves its interaction with specific molecular targets. The brominated phenol ether structure allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity . The ethylacetamide moiety may also play a role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-tert-butylphenol: A precursor in the synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide.
2-(2-bromo-4-tert-butylphenoxy)butanoic acid: Another derivative with similar structural features.
2-(2-bromo-4-tert-butylphenoxy)-N-(4-ethoxyphenyl)acetamide: A compound with a similar core structure but different substituents.
Uniqueness
This compound is unique due to its specific combination of a brominated phenol ether and an ethylacetamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2/c1-5-16-13(17)9-18-12-7-6-10(8-11(12)15)14(2,3)4/h6-8H,5,9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVSVJHLIKGUEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)C(C)(C)C)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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